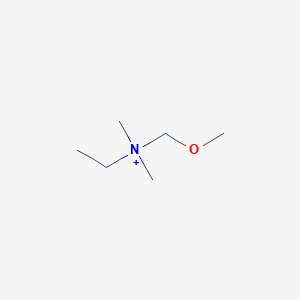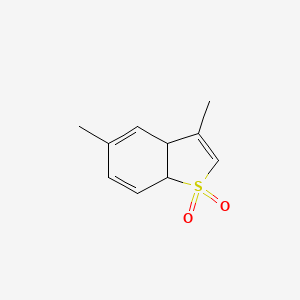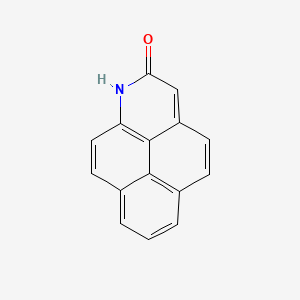
1-Aza-2-hydroxypyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-2-hydroxypyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. The presence of both an aza (nitrogen-containing) group and a hydroxyl group on the pyrene backbone imparts distinct chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aza-2-hydroxypyrene can be synthesized through various methods One common approach involves the nitration of pyrene followed by reduction and subsequent hydroxylation The nitration step introduces a nitro group, which is then reduced to an amino group
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aza-2-hydroxypyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The aza group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of aminopyrene derivatives.
Substitution: Formation of substituted pyrene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Aza-2-hydroxypyrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-Aza-2-hydroxypyrene involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aza group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyrene: Lacks the aza group, making it less reactive in certain chemical reactions.
2-Aminopyrene: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
Pyrene-1-carboxylic acid: Contains a carboxyl group, which imparts different solubility and reactivity characteristics.
Uniqueness: 1-Aza-2-hydroxypyrene is unique due to the presence of both the aza and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105360-93-8 |
|---|---|
Molekularformel |
C15H9NO |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-6-one |
InChI |
InChI=1S/C15H9NO/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16-13)15(11)14(9)10/h1-8H,(H,16,17) |
InChI-Schlüssel |
DGIZFXFFGGKNIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)N4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
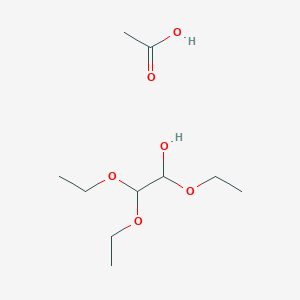
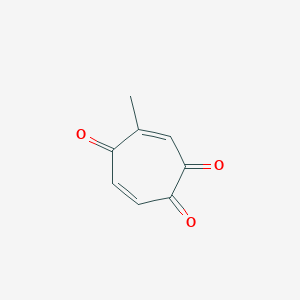
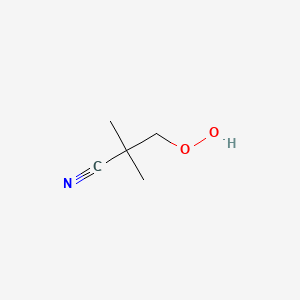
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
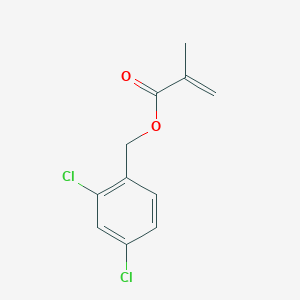


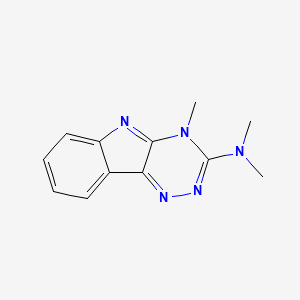
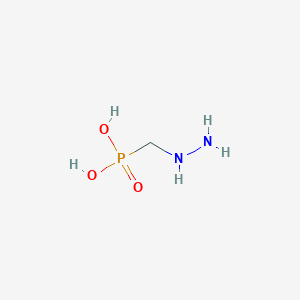
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
